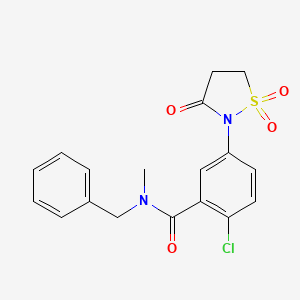

N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development.

科学的研究の応用

- N-Benzylbenzamide inhibits the activity of tyrosinase , an enzyme involved in melanin synthesis. By interfering with tyrosinase, this compound may find applications in skin-lightening formulations or treatments for hyperpigmentation .

- Studies have explored the neuroleptic (antipsychotic) activity of benzamides, including N-benzylbenzamide. Researchers investigate the structure-activity relationships to understand how subtle modifications affect pharmacological properties .

- The benzylic position in N-benzylbenzamide is chemically reactive. It undergoes various reactions, including:

- Free Radical Bromination : N-bromosuccinimide (NBS) can selectively brominate the benzylic position, leading to the formation of a benzylic radical. This reaction is useful in synthetic chemistry .

- Nucleophilic Substitution (SN1 and SN2) : Depending on the specific benzylic halide, reactions can proceed via either SN1 or SN2 pathways. Primary benzylic halides typically favor SN2, while secondary and tertiary ones follow SN1 due to resonance-stabilized carbocations .

- Unlike electrophilic aromatic substitution, which occurs on the aromatic ring, the benzylic position is more reactive due to the absence of aromatic stabilization. Thus, N-benzylbenzamide undergoes different types of reactions at this position .

Tyrosinase Inhibition

Neuroleptic Activity and Structure-Activity Relationships

Reactions at the Benzylic Position

Comparison with Electrophilic Aromatic Substitution

特性

IUPAC Name |

N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-20(12-13-5-3-2-4-6-13)18(23)15-11-14(7-8-16(15)19)21-17(22)9-10-26(21,24)25/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPSZSVUMIBROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-chloro-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B5066851.png)

![4-hydroxy-N-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5066859.png)

![4-{2-[2-(mesityloxy)ethoxy]ethyl}morpholine](/img/structure/B5066867.png)

![1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine](/img/structure/B5066872.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5066875.png)

![5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5066880.png)

![N~1~,N~1~-dimethyl-N~4~-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1,4-piperidinedicarboxamide trifluoroacetate](/img/structure/B5066895.png)

![8-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5066923.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B5066939.png)

![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)